molecular formula C16H25NO4 B6243841 3-(N-Boc-piperidin-4-YL)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2020070-00-0

3-(N-Boc-piperidin-4-YL)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6243841
CAS RN: 2020070-00-0
M. Wt: 295.37 g/mol
InChI Key: LKGBJQWYSKVMKC-UHFFFAOYSA-N
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Description

“3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound. It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives, which are applied for the treatment of hepatitis B infections .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H24N2O4/c1-14(2,3)20-13(19)15-6-4-11(5-7-15)16-8-10(9-16)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) . This code provides a unique representation of the compound’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. This compound has a molecular weight of 284.36 . It is a solid at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the treatment of diseases, such as hepatitis B . Additionally, more research could be conducted to fully understand its chemical properties and potential applications in other areas of chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxylic acid' involves the protection of the piperidine nitrogen, followed by the formation of the bicyclo[1.1.1]pentane ring system, and finally the deprotection of the piperidine nitrogen and carboxylic acid.", "Starting Materials": [ "4-piperidone", "tert-butyl chloroformate", "tert-butyl 4-aminopiperidine-1-carboxylate", "bicyclo[1.1.1]pentane-1-carboxylic acid", "triethylamine", "dichloromethane", "diisopropylethylamine", "N,N-dimethylformamide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Protection of the piperidine nitrogen: 4-piperidone is treated with tert-butyl chloroformate and triethylamine in dichloromethane to form tert-butyl 4-aminopiperidine-1-carboxylate.", "Formation of the bicyclo[1.1.1]pentane ring system: tert-butyl 4-aminopiperidine-1-carboxylate is treated with bicyclo[1.1.1]pentane-1-carboxylic acid and diisopropylethylamine in N,N-dimethylformamide to form the desired compound.", "Deprotection of the piperidine nitrogen and carboxylic acid: The compound is treated with hydrochloric acid in ethyl acetate to remove the tert-butyl protecting group from the piperidine nitrogen, followed by treatment with sodium hydroxide and sodium bicarbonate to remove the tert-butyl protecting group from the carboxylic acid. The product is then extracted with ethyl acetate, washed with saturated sodium chloride solution, dried over magnesium sulfate, and purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS RN

2020070-00-0

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-6-4-11(5-7-17)15-8-16(9-15,10-15)12(18)19/h11H,4-10H2,1-3H3,(H,18,19)

InChI Key

LKGBJQWYSKVMKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)C(=O)O

Purity

95

Origin of Product

United States

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